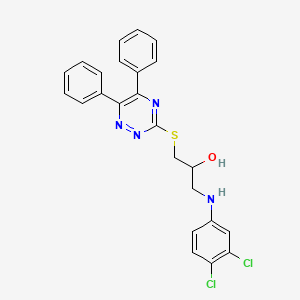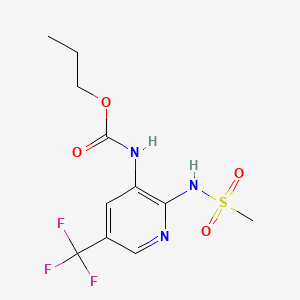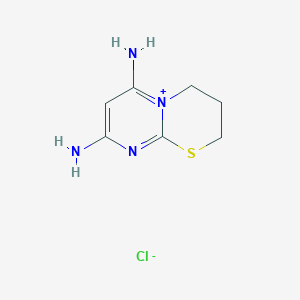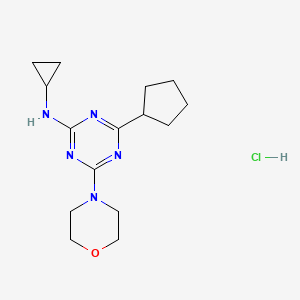
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドは、トリアジン環、シクロペンチル、シクロプロピル、モルホリニル基を含む複雑な構造を持つ化学化合物です。この化合物は、そのユニークな化学的性質により、さまざまな科学研究用途で頻繁に使用されています。
2. 製法
合成経路と反応条件
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドの合成は、通常、複数のステップを伴います。
トリアジン環の形成: トリアジン環は、適切な前駆体を含む環化反応によって形成されます。
シクロペンチル基とシクロプロピル基の導入: これらの基は、しばしばシクロペンチルハライドおよびシクロプロピルハライドを使用して、置換反応によって導入されます。
モルホリニル基の付加: モルホリニル基は、モルホリンを求核剤として用いる求核置換反応によって付加されます。
モノハイドロクロリド塩の形成: 最終的な化合物は、塩酸と反応させることによってモノハイドロクロリド形に変換されます。
工業的製法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。
バッチ式または連続フロー反応器: これらの反応器は、効率的な混合と反応制御を保証するために使用されます。
精製工程: 結晶化、ろ過、クロマトグラフィーなどの技術が、最終生成物を精製するために使用されます。
品質管理: NMR分光法、質量分析法、HPLCなどの分析方法が、化合物の純度と品質を保証するために使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of Cyclopentyl and Cyclopropyl Groups: These groups are introduced through substitution reactions, often using cyclopentyl and cyclopropyl halides.
Attachment of the Morpholinyl Group: The morpholinyl group is attached via nucleophilic substitution, using morpholine as a nucleophile.
Formation of the Monohydrochloride Salt: The final compound is converted to its monohydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are used to ensure the purity and quality of the compound.
化学反応の分析
反応の種類
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にトリアジン環で、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で行われます。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム; 反応は通常、無水条件下で行われます。
置換: アミン、アルコールなどのさまざまな求核剤; 反応は多くの場合、極性溶媒中で行われます。
主要な生成物
酸化生成物: トリアジン環の酸化誘導体。
還元生成物: 化合物の還元形、多くの場合、官能基の還元を含む。
置換生成物: さまざまな官能基を持つ置換トリアジン誘導体。
4. 科学研究への応用
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドは、幅広い科学研究用途を持っています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されています。
医学: さまざまな病状における潜在的な治療薬として探索されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
1,3,5-Triazin-2-amine, 4-cyclopentyl-N-cyclopropyl-6-(4-morpholinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドの作用機序には以下が含まれます。
分子標的: この化合物は、酵素や受容体などの特定の分子標的に作用して、その効果を発揮します。
関与する経路: これは、シグナル伝達経路や代謝経路を含む、さまざまな生化学経路を調節する可能性があります。
類似化合物との比較
類似化合物
- 1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-
- 1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-ピペリジニル)-
- 1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-ピロリジニル)-
独自性
1,3,5-トリアジン-2-アミン、4-シクロペンチル-N-シクロプロピル-6-(4-モルホリニル)-、モノハイドロクロリドは、独特の化学的および生物学的特性を与える特定の官能基の組み合わせによって、ユニークです。
特性
CAS番号 |
148296-17-7 |
|---|---|
分子式 |
C15H24ClN5O |
分子量 |
325.84 g/mol |
IUPAC名 |
4-cyclopentyl-N-cyclopropyl-6-morpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H23N5O.ClH/c1-2-4-11(3-1)13-17-14(16-12-5-6-12)19-15(18-13)20-7-9-21-10-8-20;/h11-12H,1-10H2,(H,16,17,18,19);1H |
InChIキー |
QNRHCRWCPMOUSS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4CC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


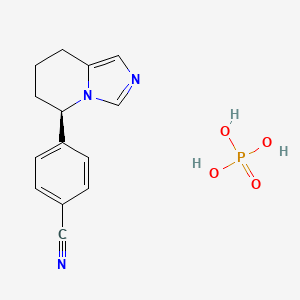
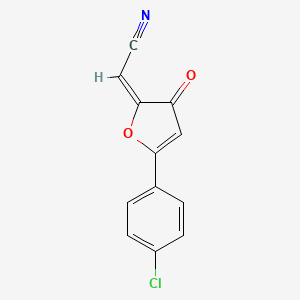

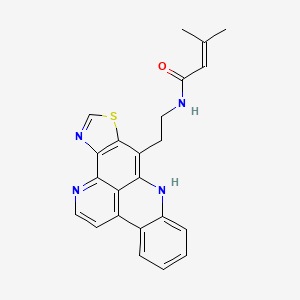
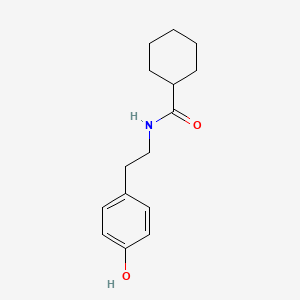
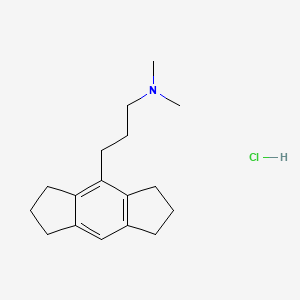
![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)
